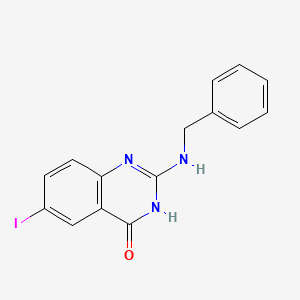

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C15H12IN3O |

|---|---|

Molecular Weight |

377.18 g/mol |

IUPAC Name |

2-(benzylamino)-6-iodo-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H12IN3O/c16-11-6-7-13-12(8-11)14(20)19-15(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19,20) |

InChI Key |

UIJOSPQXRLWORM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)I)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 6-iodoquinazolin-4(3H)-one. This can be achieved by iodination of quinazolin-4(3H)-one using iodine and an oxidizing agent such as potassium iodate.

Benzylation: The next step involves the introduction of the benzylamino group. This can be done by reacting 6-iodoquinazolin-4(3H)-one with benzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The benzylamino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of 2-(Benzylamino)-6-substituted-quinazolin-4(3H)-one derivatives.

Oxidation: Formation of quinazolinone N-oxides or other oxidized derivatives.

Reduction: Formation of reduced quinazolinone derivatives with altered functional groups.

Scientific Research Applications

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Pharmaceutical Development: Potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may facilitate binding to the active site of enzymes, while the iodine atom can enhance the compound’s lipophilicity, improving its cellular uptake. The compound may inhibit enzyme activity by forming stable complexes or by interfering with substrate binding, leading to the disruption of critical biological pathways.

Comparison with Similar Compounds

Bioactivity Diversity

- Antimicrobial Activity: Compounds like 3-amino-6-iodo-2-methylquinazolin-4(3H)-one and derivatives with dichlorophenylamino groups (e.g., compounds Vb, Vd in ) exhibit potent antimicrobial activity, likely due to electron-withdrawing groups enhancing membrane penetration .

- Antitumor Potential: Sulfur-containing derivatives (e.g., compounds 221, 240) demonstrate antitumor activity, with thioether and benzyl groups enhancing interactions with cellular targets .

- Antioxidant Properties : 6-Aryl-quinazolin-4(3H)-ones synthesized via Suzuki coupling show significant radical scavenging activity in DPPH/ABTS assays, attributed to electron-donating aryl groups .

Structural Impact on Physical Properties

Biological Activity

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one is a member of the quinazolinone class of compounds, which are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of iodine at the 6-position and the benzylamino group at the 2-position contributes to its unique pharmacological profile. The compound's structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Activity

Quinazolinones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of quinazolinones can inhibit cell proliferation by targeting key signaling pathways involved in tumor growth.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Inhibition of ERK signaling |

| A549 (Lung) | 6.8 | Induction of apoptosis |

| HeLa (Cervical) | 4.5 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of quinazolinones have also been explored. In vitro studies have shown that this compound possesses significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinase Activity : Quinazolinones are known to inhibit various kinases involved in cancer progression, such as EGFR and VEGFR.

- Induction of Apoptosis : The compound promotes apoptotic cell death in cancer cells by activating intrinsic pathways.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antibacterial efficacy.

Case Studies

Several studies have highlighted the biological activity of quinazolinone derivatives similar to this compound:

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry showed that a series of quinazolinone derivatives exhibited potent anticancer activity against multiple tumor cell lines, with some compounds demonstrating IC50 values below 10 µM .

- Antibacterial Evaluation : Research conducted by Raval et al. revealed that specific substitutions on the quinazolinone framework significantly enhanced antibacterial activity against resistant strains .

- Mechanistic Insights : A comprehensive review outlined how quinazolinones interact with cellular targets, emphasizing their role in modulating key signaling pathways associated with cancer and infection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.